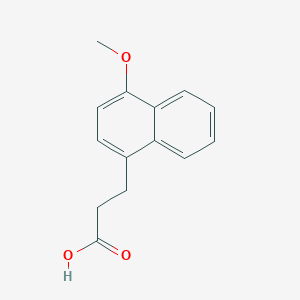

3-(4-Methoxynaphthalen-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-methoxynaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-6,8H,7,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXLYUHXBOTGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-(4-methoxynaphthalen-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive, experience-driven walkthrough for the synthesis of 3-(4-methoxynaphthalen-1-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. Naphthyl-containing compounds are integral to the development of various therapeutic agents, making robust synthetic access to key intermediates paramount.[1][2][3] This document moves beyond a simple recitation of steps, delving into the causal chemistry, strategic decisions, and practical considerations necessary for a successful and reproducible synthesis. We will detail a reliable two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction, offering insights grounded in established chemical principles to ensure both high yield and purity.

Strategic Rationale and Retrosynthetic Analysis

The target molecule, this compound, possesses a C3 alkyl acid chain attached to a 1-methoxynaphthalene core. The most logical and industrially scalable approach to constructing this molecule involves forming the carbon-carbon bond at the naphthalene ring, followed by the appropriate functional group manipulations.

Our retrosynthetic strategy is as follows:

-

Disconnection 1 (C-C bond): The primary disconnection is made at the bond between the naphthalene ring and the propanoic acid side chain. This simplifies the target into two commercially available or readily accessible precursors: 1-methoxynaphthalene and a three-carbon electrophilic synthon.

-

Functional Group Consideration: A direct alkylation of 1-methoxynaphthalene is often problematic and can lead to polysubstitution and rearrangement products. A more controlled and reliable method is the Friedel-Crafts acylation , which installs a keto group that can then be reduced to the desired alkane.[4] This leads us to select succinic anhydride as the ideal three-carbon electrophile, which simultaneously introduces the required carbon backbone and the carboxylic acid functionality.

This two-step acylation-reduction sequence is a classic and highly effective strategy for the alkylation of activated aromatic systems.[5]

Recommended Synthetic Pathway

The chosen pathway consists of two distinct, high-yielding steps designed for efficiency and control.

Caption: Overall workflow for the two-step synthesis.

Step 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene

The first step is an electrophilic aromatic substitution where the electron-rich 1-methoxynaphthalene ring attacks an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

Mechanism Insight: The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group. Due to significant steric hindrance at the ortho-position (C2), the acylation occurs predominantly at the para-position (C4), leading to excellent regioselectivity. Nitrobenzene is often used as a solvent as it can dissolve the reactants and the aluminum chloride complex.

Step 2: Clemmensen Reduction of the Keto-Acid Intermediate

The resulting keto-acid, 4-oxo-4-(4-methoxynaphthalen-1-yl)butanoic acid, is then reduced. The Clemmensen reduction is specifically chosen for its efficacy in reducing aryl-alkyl ketones under acidic conditions, which are compatible with the carboxylic acid moiety.[5][6]

-

Causality Behind Choice: The Clemmensen reduction, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid, is ideal for substrates that are stable in strong acid.[5] An alternative, the Wolff-Kishner reduction, operates under strongly basic conditions which could potentially lead to side reactions. The Clemmensen method is a direct and robust route to the desired alkane.[4]

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Aluminum chloride is highly reactive with moisture, and concentrated HCl is corrosive.

Protocol 1: Synthesis of 4-oxo-4-(4-methoxynaphthalen-1-yl)butanoic acid

-

Apparatus Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 29.4 g, 0.22 mol) and dry nitrobenzene (150 mL). Begin stirring to form a suspension.

-

Reactant Addition: In a separate beaker, dissolve 1-methoxynaphthalene (15.8 g, 0.1 mol) and succinic anhydride (11.0 g, 0.11 mol) in dry nitrobenzene (50 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Cool the AlCl₃ suspension to 0-5 °C using an ice bath. Add the reactant solution dropwise from the funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum complexes. A solid precipitate should form.

-

Isolation: Filter the resulting solid precipitate, wash it thoroughly with cold water, and then with a small amount of petroleum ether to remove residual nitrobenzene.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-oxo-4-(4-methoxynaphthalen-1-yl)butanoic acid as a crystalline solid.

Protocol 2: Synthesis of this compound (Clemmensen Reduction)

-

Amalgam Preparation: In a 500 mL flask, add zinc powder (30 g, 0.46 mol), mercuric chloride (HgCl₂, 3.0 g), and deionized water (50 mL). Swirl the flask for 5 minutes. Decant the aqueous solution.

-

Reaction Setup: To the freshly prepared zinc amalgam, add concentrated hydrochloric acid (100 mL), water (40 mL), toluene (50 mL), and the keto-acid intermediate from Protocol 1 (13.0 g, 0.05 mol).

-

Reflux: Heat the mixture to a vigorous reflux with efficient stirring for 12 hours. Periodically (e.g., every 4 hours), add an additional portion of concentrated HCl (15 mL) to maintain the acid concentration.

-

Work-up: After cooling to room temperature, separate the toluene layer. Extract the aqueous layer with toluene (2 x 50 mL).

-

Isolation: Combine the organic extracts and wash them with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate to afford the final product, this compound.

Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the final compound. The following data are expected for this compound.

| Property | Expected Value / Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| Melting Point | Approx. 145-148 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-8.3 (m, 1H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 4.0 (s, 3H, -OCH₃), 3.3 (t, 2H, -CH₂-Ar), 2.8 (t, 2H, -CH₂-COOH) |

| Mass Spec (ESI-) | m/z: 229.08 [M-H]⁻ |

References

-

SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC OF SOME TRANSITION METAL COMPLEXES WITH 2-(6-METHOXYNAPHTHALEN-2-YL) PROPANOIC ACID . International Journal of Research in Pharmacy and Chemistry. [Link]

-

Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold . ACS Publications. [Link]

-

3-(4-Methylnaphthalen-1-yl)propanoic acid | C14H14O2 . PubChem, National Center for Biotechnology Information. [Link]

-

Clemmensen reduction . Wikipedia. [Link]

-

3-(4-Methoxyphenyl)propionic acid . NIST WebBook. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products . Royal Society of Chemistry. [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . Master Organic Chemistry. [Link]

-

The Clemmensen Reduction . Organic Reactions. [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential . International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

structure elucidation of 3-(4-methoxynaphthalen-1-yl)propanoic acid

An In-Depth Technical Guide to the Structure Elucidation of 3-(4-methoxynaphthalen-1-yl)propanoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded methodology for the complete . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical integration of multifaceted information to arrive at an unambiguous structural confirmation. Our approach is rooted in a self-validating system where each piece of data from one technique corroborates the findings from others, ensuring the highest degree of scientific integrity and trustworthiness.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before embarking on any spectroscopic analysis, the elemental composition is paramount. For this compound, the molecular formula is C₁₄H₁₄O₃ .

-

Molecular Weight: 230.26 g/mol

This formula is the first critical piece of information, typically confirmed by high-resolution mass spectrometry. From the molecular formula, we calculate the Degree of Unsaturation (DoU) , an essential first step in deducing the presence of rings or multiple bonds.

DoU Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = Carbon atoms, H = Hydrogen atoms, X = Halogen atoms, N = Nitrogen atoms.

-

Calculation for C₁₄H₁₄O₃: DoU = 14 + 1 - (14/2) = 8

A DoU of 8 indicates a significant number of rings and/or π-bonds. The naphthalene core itself accounts for 7 degrees of unsaturation (two fused rings and five double bonds). The remaining degree of unsaturation is satisfied by the carbonyl group (C=O) in the propanoic acid moiety. This initial calculation aligns perfectly with the proposed structure.

Mass Spectrometry: The Molecular Blueprint and Fragmentation Roadmap

Mass Spectrometry (MS) provides two cornerstone pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a structural roadmap. Electron Ionization (EI) is a common technique for this type of molecule.

The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight. For our target, this would be m/z 230 . The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Aromatic systems like naphthalene produce strong molecular ion peaks due to their stability[1].

Expected Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the first and second carbon of the propanoic acid chain is a benzylic-type position, making it susceptible to cleavage. This would result in a highly stable, resonance-delocalized cation.

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[2]

-

Loss of Carboxyl Group: Cleavage of the bond between the aliphatic chain and the carboxyl group can lead to the loss of a neutral COOH radical (45 Da).

-

Naphthalene Core Fragmentation: Subsequent fragmentations can involve the loss of the methoxy group (·OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) from the naphthalene-containing fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Subject the sample to a standard electron beam energy of 70 eV to induce ionization and fragmentation.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragment ions.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions based on their mass-to-charge ratios.

Data Presentation: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 230 | [C₁₄H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [M - COOH]⁺ | Loss of the carboxyl group |

| 171 | [C₁₂H₁₁O]⁺ | Alpha-cleavage, forming a stable naphthylmethyl cation |

| 155 | [C₁₁H₇O]⁺ | Loss of methane from the m/z 171 fragment |

| 128 | [C₁₀H₈]⁺˙ | Naphthalene cation radical from extensive fragmentation |

Visualization: Key Fragmentation Pathways

Caption: Predicted EI-MS fragmentation of the target molecule.

Infrared Spectroscopy: Identifying the Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorptions:

-

Carboxylic Acid (O-H stretch): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

Aromatic C-H Stretch: A sharp absorption of medium intensity will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: Sharp absorptions of medium intensity will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) from the methylene groups.

-

Carbonyl (C=O) Stretch: A very strong, sharp absorption band is expected around 1710 cm⁻¹ for the carboxylic acid carbonyl. Conjugation does not directly affect this group, but dimerization in the solid state typically places it in this region.[3]

-

Aromatic C=C Stretch: Several medium to weak, sharp bands will be present in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.[4][5][6]

-

Ether (C-O) Stretch: A strong absorption from the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1250-1200 cm⁻¹ region.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Co-add a minimum of 16 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the major absorption peaks.

Data Presentation: Characteristic Infrared Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3300-2500 | Carboxylic Acid O-H | Stretch (H-bonded) | Strong, Broad |

| 3100-3000 | Aromatic C-H | Stretch | Medium, Sharp |

| 2950-2850 | Aliphatic C-H | Stretch | Medium, Sharp |

| ~1710 | Carbonyl C=O | Stretch | Strong, Sharp |

| 1600-1450 | Aromatic C=C | Ring Stretch | Medium-Weak, Sharp |

| ~1240 | Aryl-Alkyl Ether C-O | Asymmetric Stretch | Strong, Sharp |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Through a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments, an unambiguous structure can be determined.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their count (integration), and their neighboring protons (spin-spin splitting).

Predicted ¹H NMR Signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Naphthalene Aromatic Protons (6H): This will be a complex region between 7.0-8.5 ppm. The exact shifts and coupling patterns depend on the substitution. We expect distinct signals for H-2, H-3, H-5, H-6, H-7, and H-8. Protons adjacent to the electron-donating methoxy group will be shifted upfield, while those peri to the alkyl chain will be shifted downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around 3.9-4.0 ppm.

-

Propanoic Acid Methylene Protons (-CH₂-CH₂-): Two signals, each integrating to 2 protons. The methylene group adjacent to the naphthalene ring (benzylic) will be further downfield (~3.2-3.4 ppm) than the methylene group adjacent to the carbonyl (~2.7-2.9 ppm). Both are expected to be triplets due to coupling with each other (J ≈ 7-8 Hz).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Place the tube in a high-field NMR spectrometer (e.g., 400 or 600 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[7]

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the chemical shift scale to TMS. Integrate the signals and analyze the splitting patterns.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | Broad Singlet | 1H | -COOH |

| ~7.2-8.2 | Multiplets | 6H | Ar-H (Naphthalene) |

| ~3.95 | Singlet | 3H | -OCH₃ |

| ~3.30 | Triplet | 2H | Ar-CH₂- |

| ~2.80 | Triplet | 2H | -CH₂-COOH |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Signals:

The structure C₁₄H₁₄O₃ has 14 carbon atoms. Due to the lack of symmetry, all 14 carbons are expected to be chemically distinct, resulting in 14 unique signals in the broadband proton-decoupled spectrum.

-

Carbonyl Carbon (-COOH): The least shielded carbon, expected in the range of 175-180 ppm.

-

Naphthalene Aromatic Carbons (10C): Ten distinct signals in the aromatic region (110-160 ppm). The carbon bearing the methoxy group (C-4) will be highly shielded (~155-158 ppm), while the carbon bearing the alkyl chain (C-1) will also be distinct. The remaining eight carbons will have shifts dependent on their position relative to the substituents.[8]

-

Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.

-

Propanoic Acid Methylene Carbons (2C): The benzylic carbon (Ar-CH₂) is expected around 34-36 ppm, and the carbon adjacent to the carbonyl (-CH₂-COOH) is expected around 25-27 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration or longer acquisition time may be needed due to the low natural abundance of ¹³C.

-

Spectrometer Setup: Use the same locked and shimmed spectrometer.

-

Acquisition: Acquire the spectrum using a standard pulse sequence with broadband proton decoupling. A larger number of scans (e.g., 128 or more) is typically required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~110-158 | 10 x Aromatic C (Naphthalene) |

| ~55 | -OCH₃ |

| ~35 | Ar-CH₂- |

| ~26 | -CH₂-COOH |

Integrated Workflow for Structure Elucidation

The power of this multi-technique approach lies in its synergy. Each experiment provides a piece of the puzzle, and together they create a self-validating workflow that leads to a single, unambiguous structural assignment.

Visualization: The Elucidation Workflow

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The structure of this compound is definitively elucidated through the logical and systematic integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and provides a fragmentation pattern consistent with the proposed structure. FTIR spectroscopy validates the presence of the key functional groups: a carboxylic acid, an aromatic ether, and the naphthalene core. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeletons, confirming the precise arrangement of atoms and the connectivity of the substituent groups on the naphthalene ring. This multi-faceted, self-validating approach ensures the highest level of confidence in the final structural assignment, a critical requirement for research and development in the chemical and pharmaceutical sciences.

References

-

Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197. [Link]

-

National Center for Biotechnology Information (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. PubChem. Retrieved from [Link]

-

Pawar, R. P., et al. (2022). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Creative Research Thoughts. [Link]

-

Martínez, R., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

-

Stoyanov, N., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Pirali, O., et al. (2013). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propene. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 3-[4-[Carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]propanoic acid. PubChem. Retrieved from [Link]

-

Pirali, O., et al. (2013). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. PubMed. [Link]

-

PrepChem. (n.d.). Synthesis of Step 3. 4-Methoxyphenylpropionitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of (E)−3-(1-methoxynaphthalen-2-yl). Retrieved from [Link]

-

Shi, S., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Springer. [Link]

-

PrepChem. (n.d.). Synthesis of A. 6-Methoxy-2-naphthalene carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 3-(4-methoxynaphthalen-1-yl)propanoic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-methoxynaphthalen-1-yl)propanoic acid and its derivatives. This class of molecules holds significant interest for researchers in medicinal chemistry and drug development due to its structural similarity to known biologically active compounds. This document details the core synthetic strategies, including in-depth experimental protocols, mechanistic insights, and characterization data. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction: Significance of Naphthalene-Based Propanoic Acid Scaffolds

Naphthalene derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The propanoic acid moiety, when attached to a naphthalene core, often imparts favorable pharmacokinetic properties and can interact with various biological targets. Specifically, the this compound scaffold is a key structural motif found in several compounds of medicinal interest, including analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Nabumetone. The exploration of synthetic routes to this core structure and its derivatives is paramount for the discovery of novel therapeutic agents with potentially enhanced efficacy and safety profiles. Derivatives of similar propanoic acid structures have shown promise as antimicrobial and anticancer candidates, highlighting the therapeutic potential of this molecular framework.

This guide will focus on the most robust and widely employed synthetic route, which commences with the Friedel-Crafts acylation of 1-methoxynaphthalene, followed by a reduction of the resulting keto-acid. We will delve into the critical parameters of each step, offering a comparative analysis of different reductive methods and providing detailed protocols for the synthesis of key intermediates and the final product. Furthermore, the synthesis of common derivatives such as esters and amides will be explored, expanding the synthetic utility of the core molecule.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and efficient synthesis of this compound is achieved through a two-step process. The first step involves the Friedel-Crafts acylation of 1-methoxynaphthalene with succinic anhydride to yield the intermediate, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid. The subsequent step is the reduction of the ketone functionality of this intermediate to a methylene group, affording the target propanoic acid.

Caption: Overview of the primary synthetic route.

Step 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene

The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds to an aromatic ring. In this synthesis, the electron-rich 1-methoxynaphthalene undergoes electrophilic aromatic substitution with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[1]. The methoxy group is an activating group and directs the acylation primarily to the para position (C4) of the naphthalene ring.

Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of succinic anhydride with aluminum chloride. This acylium ion is then attacked by the π-electrons of the naphthalene ring, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring and yields the keto-acid product.

Caption: Simplified mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid

-

Materials:

-

1-Methoxynaphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, non-polar solvent (e.g., benzene or nitrobenzene)[1]

-

Ice

-

Concentrated hydrochloric acid

-

Sodium carbonate solution

-

Activated charcoal

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, dissolve 1-methoxynaphthalene and succinic anhydride in the dry solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions through the addition funnel. An exothermic reaction is expected, and the temperature should be maintained around 60-70°C[1].

-

After the addition is complete, remove the ice bath and reflux the reaction mixture for 2-3 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

If benzene is used as the solvent, it can be removed by steam distillation[1].

-

The crude product, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, will precipitate out. Collect the solid by vacuum filtration and wash with cold water.

-

For purification, dissolve the crude product in a sodium carbonate solution, treat with activated charcoal to remove colored impurities, and then filter.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid.

-

Collect the purified product by vacuum filtration, wash with water, and dry in a vacuum oven.

-

| Reactant | Molar Ratio |

| 1-Methoxynaphthalene | 1.0 |

| Succinic anhydride | 1.1 |

| Aluminum chloride | 2.2 |

Table 1: Typical molar ratios for the Friedel-Crafts acylation.

Step 2: Reduction of the Keto-Acid Intermediate

The reduction of the carbonyl group in 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid to a methylene group is a critical step to obtain the final product. Two classical and effective methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice between these two methods depends on the overall functionality of the molecule and its sensitivity to acidic or basic environments. For this particular substrate, both methods are generally applicable as the methoxy and carboxylic acid groups are relatively stable under both conditions.

2.2.1. Clemmensen Reduction

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes[2]. This method is particularly effective for aryl-alkyl ketones, such as the intermediate in this synthesis.

Mechanism: The exact mechanism of the Clemmensen reduction is not fully understood but is believed to involve a series of single-electron transfers from the surface of the zinc to the protonated carbonyl group, leading to the formation of organozinc intermediates which are subsequently protonated to yield the alkane.

Experimental Protocol: Clemmensen Reduction of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid

-

Materials:

-

4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid

-

Zinc amalgam (prepared from zinc dust and mercuric chloride)

-

Concentrated hydrochloric acid

-

Toluene (as a co-solvent)

-

Sodium bicarbonate solution

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride in dilute hydrochloric acid. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and toluene.

-

Add the 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid to the flask.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain the acidic environment.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

2.2.2. Wolff-Kishner Reduction

The Wolff-Kishner reduction involves the conversion of a carbonyl compound to its hydrazone, which is then heated with a strong base to yield the corresponding alkane[3][4]. The Huang-Minlon modification, which is a one-pot procedure, is commonly used and involves heating the ketone, hydrazine hydrate, and a base (such as potassium hydroxide) in a high-boiling solvent like diethylene glycol[5].

Mechanism: The reaction proceeds via the initial formation of a hydrazone. The strong base then deprotonates the nitrogen of the hydrazone, which is followed by a tautomerization to form a diimide anion. This intermediate then loses nitrogen gas to form a carbanion, which is subsequently protonated by the solvent to give the alkane product.

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Experimental Protocol: Wolff-Kishner Reduction of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid

-

Materials:

-

4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Dilute hydrochloric acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Modify the condenser for distillation and distill off the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 200°C[3][4].

-

Return the condenser to the reflux position and continue to heat at this temperature for another 3-4 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

| Reduction Method | Conditions | Advantages | Disadvantages |

| Clemmensen | Acidic (Zn(Hg), HCl) | Effective for aryl-alkyl ketones, avoids high temperatures. | Not suitable for acid-sensitive substrates, uses toxic mercury. |

| Wolff-Kishner | Basic (H₂NNH₂, KOH) | Suitable for acid-sensitive substrates, avoids heavy metals. | Requires high temperatures, not suitable for base-sensitive substrates. |

Table 2: Comparison of Clemmensen and Wolff-Kishner reductions.

Synthesis of Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various derivatives, such as esters and amides, which can be used to modulate the biological activity and physicochemical properties of the parent compound.

Esterification

Esterification of this compound can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid[6].

Experimental Protocol: Synthesis of Methyl 3-(4-methoxynaphthalen-1-yl)propanoate

-

Materials:

-

This compound

-

Methanol (in excess, also serves as the solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve this compound in an excess of methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

-

The product can be purified by column chromatography on silica gel if necessary.

-

Amide Formation

Amides of this compound can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: Synthesis of 3-(4-methoxynaphthalen-1-yl)-N-phenylpropanamide

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Aniline

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Procedure (via Acyl Chloride):

-

In a flame-dried flask under an inert atmosphere, suspend or dissolve this compound in dry DCM.

-

Add an excess of thionyl chloride and a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 1-2 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the acyl chloride in fresh dry DCM and cool in an ice bath.

-

In a separate flask, dissolve aniline and a slight excess of triethylamine in dry DCM.

-

Slowly add the aniline solution to the acyl chloride solution with stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide.

-

Purify the product by recrystallization or column chromatography.

-

Spectroscopic Characterization

The structural elucidation of the synthesized compounds is confirmed through various spectroscopic techniques.

4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the naphthalene ring, a singlet for the methoxy group protons around 3.9 ppm, and two triplets for the methylene protons of the butanoic acid chain.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ketone and the carboxylic acid (around 170-200 ppm), the carbons of the naphthalene ring, the methoxy carbon (around 55 ppm), and the methylene carbons.

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the ketone (~1680 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the C-O stretch of the methoxy group (~1250 cm⁻¹)[1].

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

This compound

-

¹H NMR: The spectrum will show the aromatic protons, a singlet for the methoxy group, and two triplets for the methylene protons of the propanoic acid chain. The disappearance of the downfield ketone-adjacent methylene signal and the appearance of a new methylene signal at a more upfield position compared to the keto-acid intermediate is a key indicator of successful reduction.

-

¹³C NMR: The spectrum will confirm the reduction by the absence of the ketone carbonyl signal and the appearance of a new methylene carbon signal.

-

IR Spectroscopy: The spectrum will be characterized by the absence of the ketone C=O stretch and the presence of the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product.

| Compound | Key ¹H NMR Signals (δ, ppm, approximate) | Key ¹³C NMR Signals (δ, ppm, approximate) | Key IR Bands (cm⁻¹) |

| 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | 3.9 (s, 3H, -OCH₃), Aromatic protons, CH₂ protons | 200 (C=O, ketone), 175 (C=O, acid), 55 (-OCH₃), Aromatic carbons, CH₂ carbons | 2500-3300 (O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1250 (C-O) |

| This compound | 3.9 (s, 3H, -OCH₃), Aromatic protons, CH₂ protons | 178 (C=O, acid), 55 (-OCH₃), Aromatic carbons, CH₂ carbons | 2500-3300 (O-H), 1705 (C=O, acid), 1250 (C-O) |

Table 3: Expected Spectroscopic Data.

Alternative Synthetic Strategies

While the Friedel-Crafts acylation followed by reduction is the most common route, other modern synthetic methods could potentially be employed. For instance, a palladium-catalyzed Heck reaction could be envisioned. This would likely involve the coupling of a 1-halo-4-methoxynaphthalene with an acrylic acid derivative, followed by reduction of the double bond. However, this route may present challenges in terms of catalyst selection, reaction conditions, and regioselectivity, and is generally less direct than the Friedel-Crafts approach for this specific target.

Conclusion

This technical guide has detailed a robust and reproducible synthetic pathway for this compound and its derivatives. The two-step sequence of Friedel-Crafts acylation followed by ketone reduction provides an efficient means to access this valuable molecular scaffold. By providing detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic methods, this guide serves as a valuable resource for researchers engaged in the synthesis of novel naphthalene-based compounds for drug discovery and development. The versatility of the final carboxylic acid product allows for further derivatization, opening avenues for the exploration of a wider chemical space and the potential discovery of new therapeutic agents.

References

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Modified Clemmensen. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

-

EPRA Journals. (2024). REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

PubMed. (2013). The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

PMC. (2017). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

-

Juniper Publishers. (2018). The Clemmensen Reduction. Retrieved from [Link]

- Google Patents. (n.d.). Esterification process.

-

Semantic Scholar. (2010). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Retrieved from [Link]

-

Juniper Publishers. (2018). The Clemmensen Reduction. Retrieved from [Link]

-

Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]

-

Diva-portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

-

Unicamp. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Wolff‐Kishner Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

SciTePress. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]

-

ResearchGate. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

-

Beilstein Journals. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

Research Results in Pharmacology. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

Sources

- 1. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | 854678-16-3 | Benchchem [benchchem.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. BJOC - Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study [beilstein-journals.org]

- 6. researchtrend.net [researchtrend.net]

A Strategic Guide to the In Vitro Screening of 3-(4-methoxynaphthalen-1-yl)propanoic acid: From Hit Identification to Preclinical Assessment

This technical guide provides a comprehensive framework for the in vitro screening of the novel chemical entity, 3-(4-methoxynaphthalen-1-yl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that follows the scientific method. We will move from broad, exploratory screening to more focused, mechanism-of-action and safety profiling, ensuring a robust and self-validating data package for this compound. The causality behind experimental choices is emphasized, providing not just a "how-to," but a "why-to" for each step.

Section 1: Foundational Strategy & Rationale

The initial challenge with a novel compound like this compound is its lack of established biological activity. The naphthalene and propanoic acid moieties are present in various bioactive molecules, suggesting a broad range of potential applications, including anti-inflammatory and anti-cancer activities. Therefore, our screening strategy is designed as a funnel, starting with high-throughput methods to identify a general biological effect and progressively narrowing down to specific targets and safety liabilities.

This tiered approach, often referred to as a screening cascade, is crucial for making swift, informed decisions.[1] It ensures that resources are allocated efficiently, preventing the advancement of compounds with undesirable properties.[2][3] The evolution of the screening cascade from hit-to-lead to lead optimization is a dynamic process, adapting as we learn more about the molecule.[1]

Caption: A tiered in vitro screening cascade for a novel compound.

Section 2: Phase 1 - Primary Screening: Casting a Wide Net

The objective of primary screening is to efficiently test a large number of compounds to identify "hits"—molecules that exhibit a desired biological activity.[4][5] For a novel compound, a combination of phenotypic screening and a baseline cytotoxicity assessment is a robust starting point.

General Cytotoxicity Assessment

Before assessing for any specific therapeutic activity, it is crucial to determine the compound's inherent toxicity to cells. This provides a therapeutic window and ensures that any observed effects in subsequent assays are not simply due to cell death. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells.[6]

Table 1: Experimental Parameters for Primary Cytotoxicity Screening

| Parameter | Specification | Rationale |

| Cell Line | A panel of representative cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, A549 for lung cancer, MCF-7 for breast cancer). | To assess broad-spectrum cytotoxicity and identify potential tissue-specific effects early on. |

| Compound Concentration | Single high concentration (e.g., 10 µM or 50 µM). | To maximize the chance of observing a cytotoxic effect in a primary screen. |

| Incubation Time | 24 to 72 hours. | To allow sufficient time for cytotoxic effects to manifest. |

| Assay Readout | Absorbance at 570 nm. | Quantifies the formation of formazan, which is proportional to the number of viable cells.[7] |

| Controls | Vehicle (e.g., 0.1% DMSO), Untreated Cells, Positive Control (e.g., Doxorubicin). | To establish baseline viability and confirm assay performance. |

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with this compound at the desired concentration. Include all necessary controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[8]

-

Formazan Formation: Incubate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.[6]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Phenotypic Screening for Anti-Inflammatory Potential

Given that many propanoic acid derivatives exhibit anti-inflammatory properties, a relevant phenotypic screen is a logical next step. A cell-based assay using immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, is an excellent model.[9] We can induce an inflammatory response and measure the compound's ability to suppress it.

Table 2: Experimental Parameters for Anti-Inflammatory Phenotypic Screen

| Parameter | Specification | Rationale |

| Cell Model | THP-1 human monocytic cells differentiated into macrophages. | A well-established and reproducible model for studying inflammatory responses. |

| Inflammatory Stimulus | Lipopolysaccharide (LPS). | A potent inducer of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). |

| Compound Concentration | Non-toxic concentrations determined from the MTT assay. | To ensure the observed anti-inflammatory effect is not a result of cytotoxicity. |

| Primary Readout | TNF-α levels in the cell culture supernatant, measured by ELISA. | TNF-α is a key mediator of inflammation, making its inhibition a strong indicator of anti-inflammatory activity. |

| Controls | Vehicle + LPS, No LPS, Positive Control (e.g., Dexamethasone). | To measure the maximal inflammatory response and validate the assay's ability to detect inhibition. |

-

Cell Culture: Differentiate THP-1 monocytes into macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Pre-treatment: Incubate the differentiated macrophages with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.

-

Incubation: Incubate for 4-6 hours, a time frame shown to produce a robust TNF-α response.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Section 3: Phase 2 - Secondary Assays and Mechanism of Action

Once a "hit" is confirmed from primary screening (e.g., significant inhibition of TNF-α at non-toxic concentrations), the next phase involves dose-response studies and initial investigations into the mechanism of action (MOA).

Dose-Response and IC50 Determination

A dose-response curve is essential for quantifying the potency of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve.

Table 3: Dose-Response Study Parameters

| Parameter | Specification | Rationale |

| Assay | The most robust assay from Phase 1 (e.g., TNF-α secretion). | To quantify the potency of the observed biological effect. |

| Concentration Range | A serial dilution of the compound, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM). | To generate a complete sigmoidal curve for accurate IC50 calculation. |

| Data Analysis | Non-linear regression (four-parameter logistic fit). | The standard method for calculating IC50 from dose-response data. |

Mechanistic Assays

If the compound shows anti-inflammatory activity, we can explore common pathways. A plausible mechanism for inhibiting TNF-α production is the inhibition of cyclooxygenase (COX) enzymes, a target of many non-steroidal anti-inflammatory drugs (NSAIDs).

Sources

- 1. international-biopharma.com [international-biopharma.com]

- 2. vectorb2b.com [vectorb2b.com]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-(4-methoxynaphthalen-1-yl)propanoic acid

Foreword: Charting a Course into Unexplored Territory

In the dynamic landscape of drug discovery, we often encounter novel chemical entities with therapeutic potential that lack a well-defined mechanism of action. 3-(4-methoxynaphthalen-1-yl)propanoic acid stands as one such molecule. Its structural resemblance to known anti-inflammatory agents, particularly those in the non-steroidal anti-inflammatory drug (NSAID) class, beckons a thorough investigation into its biological activity. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework to dissect the molecular interactions of this compound. We will embark on a scientifically rigorous exploration, grounded in established principles of pharmacology and biochemistry, to hypothesize and systematically validate the mechanism of action of this compound. Our primary hypothesis posits that this compound may exert its effects through the inhibition of aldose reductase, a key enzyme implicated in inflammatory signaling. An alternative, yet equally plausible, hypothesis of cyclooxygenase (COX) inhibition will also be considered.

I. The Scientific Premise: Structural Clues and Mechanistic Hypotheses

The chemical architecture of this compound, featuring a naphthalene core and a propanoic acid side chain, is reminiscent of several established therapeutic agents. Arylpropionic acid derivatives are a cornerstone of NSAIDs, with well-known members like ibuprofen and naproxen exerting their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Furthermore, the naphthalene moiety is a key structural feature in some aldose reductase inhibitors, such as Tolrestat.[4] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia and has been implicated in diabetic complications and inflammatory responses.[5][6]

Therefore, we propose two primary, testable hypotheses for the mechanism of action of this compound:

-

Primary Hypothesis: Inhibition of aldose reductase, thereby mitigating inflammatory signaling cascades.

-

Secondary Hypothesis: Inhibition of cyclooxygenase (COX-1 and/or COX-2) enzymes, leading to a reduction in prostaglandin synthesis.

This guide will focus primarily on the aldose reductase inhibition hypothesis, given the growing interest in this target for inflammatory and metabolic diseases.

II. The Aldose Reductase Pathway: A Nexus of Inflammation and Metabolic Stress

Aldose reductase (ALR2) is an NADPH-dependent enzyme that catalyzes the reduction of a wide range of aldehydes, including glucose.[7] Under normoglycemic conditions, its role in glucose metabolism is minor. However, in states of hyperglycemia or significant oxidative stress, the flux through the polyol pathway increases, leading to the accumulation of sorbitol.[6] This process has several downstream consequences that contribute to cellular damage and inflammation:

-

Osmotic Stress: The accumulation of sorbitol, an osmolyte, can lead to osmotic stress and cellular damage.

-

Oxidative Stress: The consumption of NADPH by aldose reductase can deplete the cellular pool of this critical cofactor, which is also required by glutathione reductase to maintain the supply of the antioxidant glutathione. This can lead to an increase in reactive oxygen species (ROS).

-

Formation of Advanced Glycation End Products (AGEs): Increased aldose reductase activity can lead to the formation of precursors for AGEs, which are pro-inflammatory molecules.[8]

-

Pro-inflammatory Signaling: Aldose reductase can reduce lipid aldehydes, generated during lipid peroxidation, to their corresponding alcohols, which can act as signaling molecules to activate pro-inflammatory transcription factors like NF-κB.[7]

By inhibiting aldose reductase, this compound could potentially disrupt these pathological processes, offering a therapeutic benefit in inflammatory conditions.

III. Experimental Validation: A Step-by-Step Investigative Framework

To rigorously test our primary hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's effect on aldose reductase and its downstream signaling pathways.

A. Tier 1: In Vitro Enzymatic Assays

The initial step is to determine if this compound directly interacts with and inhibits aldose reductase.

Protocol 1: Aldose Reductase Inhibition Assay

-

Objective: To quantify the inhibitory potential of this compound against purified human recombinant aldose reductase.

-

Materials:

-

Human recombinant aldose reductase (ALR2)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

This compound

-

Epalrestat (positive control inhibitor)[7]

-

Phosphate buffer (pH 6.2)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well UV-transparent plate, add phosphate buffer, NADPH, and varying concentrations of the test compound or Epalrestat.

-

Initiate the reaction by adding DL-glyceraldehyde.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation: Aldose Reductase Inhibition

| Compound | IC50 (µM) |

| This compound | Experimental Value |

| Epalrestat (Positive Control) | Experimental Value |

B. Tier 2: Cell-Based Assays

Following the confirmation of direct enzyme inhibition, the next logical step is to assess the compound's activity in a cellular context.

Protocol 2: High Glucose-Induced Intracellular Sorbitol Accumulation Assay

-

Objective: To determine if this compound can inhibit the accumulation of sorbitol in cells cultured under high glucose conditions.

-

Materials:

-

A suitable cell line (e.g., human lens epithelial cells, ARPE-19)

-

Cell culture medium (low and high glucose)

-

This compound

-

Sorbitol dehydrogenase

-

NAD+

-

Fluorometric or colorimetric assay kit for sorbitol

-

-

Procedure:

-

Culture cells to confluence in a low-glucose medium.

-

Incubate the cells in a high-glucose medium in the presence of varying concentrations of this compound for 24-48 hours.

-

Lyse the cells and deproteinize the lysate.

-

Measure the intracellular sorbitol concentration using an assay where sorbitol is oxidized by sorbitol dehydrogenase, leading to the production of NADH, which can be detected by a colorimetric or fluorometric probe.

-

Quantify the reduction in sorbitol accumulation in treated cells compared to untreated controls.

-

C. Tier 3: In Vivo Preclinical Models

The final stage of validation involves assessing the compound's efficacy in a relevant animal model of inflammation.

Protocol 3: Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation.[9]

-

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

This compound

-

Indomethacin (positive control)

-

Plethysmometer

-

-

Procedure:

-

Administer this compound or indomethacin orally or intraperitoneally to the animals.

-

After a set pre-treatment time (e.g., 60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

IV. Visualizing the Molecular Pathways and Experimental Design

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Figure 1: Proposed mechanism of action via aldose reductase inhibition.

Figure 2: Tiered experimental workflow for mechanism of action validation.

V. Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action presents an exciting opportunity to uncover a potentially novel therapeutic agent. The structured, hypothesis-driven approach outlined in this guide provides a robust framework for its investigation. By systematically progressing from in vitro enzymatic assays to cell-based functional assays and in vivo models, researchers can build a comprehensive understanding of this compound's biological activity.

Should the primary hypothesis of aldose reductase inhibition be validated, further studies could explore its potential in diabetic complications, cardiovascular diseases, and other inflammatory conditions where aldose reductase is implicated. Conversely, if the compound is found to be a potent COX inhibitor, its profile as a selective or non-selective inhibitor would warrant further investigation. Ultimately, the journey to elucidating the mechanism of action of this compound will not only define its therapeutic potential but also contribute valuable knowledge to the broader field of drug discovery.

VI. References

-

Imran, A., Shehzad, M. T., Al Adhami, T., Rahman, K. M., Hussain, D., Alharthy, R. D., Shafiq, Z., & Iqbal, J. (2022). Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. National Institutes of Health. [Link]

-

Obrosova, I. G., Minchenko, A. G., & Fathallah, L. (2003). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. PubMed Central. [Link]

-

Khan, I., Ullah, H., & Kalsoom, S. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry. [Link]

-

Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. [Link]

-

Mishra, S. K., & Sharma, K. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. National Institutes of Health. [Link]

-

Mohammed, F. Z., El-Aziz, R. M. A., & El-Deen, I. M. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

-

Various Authors. (2023). Aldose reductase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

-

Maccari, R., & Ottanà, R. (2015). In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]

-

Kumar, P., Sangam, V. C., Bala, S., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2011). Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. PubMed. [Link]

-

Iwata, H., Saito, F., & Oh-uchi, T. (2012). Synthesis and structure-activity relationship study of aldose reductase inhibiting marine alkaloid lukianol A and its derivatives. Oxford Academic. [Link]

-

Kador, P. F., Lee, J. W., & Fujisawa, S. (1991). Effect of aldose reductase inhibitors on naphthalene cataract formation in the rat. PubMed. [Link]

-

Singh, S., & Sharma, P. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. MDPI. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Lee, J. H., & Kador, P. F. (1994). Inhibition of naphthalene cataract in rats by aldose reductase inhibitors. ResearchGate. [Link]

-

Miyamoto, S. (2002). Molecular Modeling and Structure-based Drug Discovery Studies of Aldose Reductase Inhibitors. ResearchGate. [Link]

-

Abdel-rahman, A. A., & Al-Abdullah, E. S. (2016). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. PubMed. [Link]

-

Kador, P. F., & Lee, J. W. (1991). Effect of Aldose Reductase Inhibitors on Naphthalene Cataract Formation in the Rat. Investigative Ophthalmology & Visual Science. [Link]

-

Li, H., Wang, Y., & Li, Y. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

-

Al-Salahi, R., & Marzouk, M. (2019). Reprinted from. Tropical Journal of Pharmaceutical Research. [Link]

-

Orlando, M., Lavecchia, A., & Di Micco, S. (2015). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Office of Scientific and Technical Information. [Link]

-

Wikipedia contributors. (2024). Ibuprofen. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Organic Solvent Solubility of 3-(4-methoxynaphthalen-1-yl)propanoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter influencing every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 3-(4-methoxynaphthalen-1-yl)propanoic acid. In the absence of extensive published data for this specific molecule, this document emphasizes robust, first-principle methodologies. It integrates theoretical solubility concepts with detailed, field-proven experimental protocols, enabling users to generate reliable and reproducible solubility data. The guide covers physicochemical characterization, strategic solvent selection using Hansen Solubility Parameters, a step-by-step isothermal shake-flask protocol based on OECD guidelines, and analytical quantification by HPLC-UV.

Introduction: The Critical Role of Solubility Data

This compound is a naphthalene derivative with a chemical structure suggesting potential utility in medicinal chemistry. The propanoic acid moiety introduces a polar, ionizable group, while the methoxynaphthalene core provides a large, lipophilic aromatic system. This amphipathic nature makes its solubility behavior complex and highly dependent on the chosen solvent.

Accurate solubility data is indispensable for:

-

Process Chemistry: Optimizing reaction conditions, selecting solvents for crystallization and purification, and maximizing yield.

-

Formulation Science: Developing stable and effective dosage forms, including oral solids, injectables, and topical preparations.

-

Preclinical Studies: Ensuring consistent compound concentration in in vitro and in vivo assays to produce reliable pharmacological and toxicological data.

This guide provides the theoretical foundation and practical instruction necessary to conduct a thorough solubility assessment of this compound.

Physicochemical Characterization and Theoretical Framework

A predictive understanding of solubility begins with the molecule's intrinsic properties and the theoretical principles governing solute-solvent interactions.

Molecular Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₁₄H₁₄O₃

-

Molecular Weight: 230.26 g/mol

-

Structure:

The structure combines a hydrophobic naphthalene ring system with a hydrophilic carboxylic acid group, indicating a solubility profile that will be highly sensitive to solvent polarity and hydrogen bonding capacity.

While specific experimental data for this exact molecule is scarce, we can infer properties from structurally similar compounds like 3-(4-methoxyphenyl)propionic acid, which has a melting point of 98-100 °C. The naphthalene core of our target compound suggests a higher melting point and potentially lower solubility in non-polar solvents compared to its benzene analog.

The "Like Dissolves Like" Principle and Hansen Solubility Parameters (HSP)

The adage "like dissolves like" is qualitatively useful but lacks quantitative predictive power. A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components.[1] This concept is based on the idea that materials with similar HSP values are likely to be miscible.[2]

The total Hildebrand solubility parameter (δt) is related to the HSP by the equation:

δt² = δD² + δP² + δH²

Where:

-

δD (Dispersion): Energy from van der Waals forces. For our target molecule, the large naphthalene ring will be the dominant contributor.

-

δP (Polar): Energy from dipolar intermolecular forces. The methoxy and carboxylic acid groups contribute to this parameter.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor.[1][3]

By mapping the HSP of the target compound and various solvents, a "solubility sphere" can be generated to rationally predict miscibility.[2]

Experimental Design: A Strategic Approach to Solvent Selection